Biguanide
Overview
Description
Biguanide is an organic compound with the formula HN(C(NH)NH2)2. It is a colorless solid that dissolves in water to give a highly basic solution. These solutions slowly hydrolyze to ammonia and urea . This compound and its derivatives have been widely studied for their various applications, particularly in the pharmaceutical industry as antihyperglycemic agents .
Preparation Methods
Biguanide can be synthesized through several methods. Another method involves the condensation of thiourea and phosphorus trichloride with guanidine . Industrial production methods often utilize these reactions due to their efficiency and yield.
Chemical Reactions Analysis
Biguanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler amines.
Substitution: This compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Biguanide and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as strong bases and ligands in coordination chemistry.
Biology: Studied for their interactions with cellular membranes and their effects on cellular processes.
Medicine: Widely used as antihyperglycemic agents in the treatment of type 2 diabetes.
Industry: Used in the production of disinfectants and antiseptics due to their antimicrobial properties.
Mechanism of Action
The mechanism of action of biguanides, particularly metformin, is not fully understood. it is believed that they increase insulin sensitivity, resulting in reduced plasma glucose concentrations, increased glucose uptake, and decreased gluconeogenesis . Biguanides do not affect the output of insulin, unlike other hypoglycemic agents . They are thought to inhibit mitochondrial complex I, leading to ATP depletion and activation of compensatory responses .
Comparison with Similar Compounds
Biguanide is often compared with other similar compounds such as guanidine and its derivatives. Some of the similar compounds include:
Metformin: A widely used antihyperglycemic agent.
Phenformin: Withdrawn from the market due to toxic effects.
Buformin: Also withdrawn from the market due to toxic effects. This compound is unique in its ability to form highly basic solutions and its wide range of applications in various fields.
Biological Activity
Biguanides are a class of compounds that have garnered significant attention for their diverse biological activities, particularly in the fields of diabetes management and cancer therapy. This article provides a comprehensive overview of the biological activity of biguanides, focusing on their mechanisms of action, therapeutic applications, and recent research findings.
Overview of Biguanides
Biguanides, including metformin, phenformin, and buformin, are primarily known for their antihyperglycemic properties. Metformin is the most widely used biguanide for managing Type 2 diabetes mellitus (T2DM). The resurgence of interest in biguanides is attributed to their potential anticancer properties and other therapeutic applications such as antimicrobial and antimalarial activities.
Biguanides exert their biological effects through several mechanisms:
- Inhibition of Mitochondrial Complex I : Biguanides are believed to inhibit mitochondrial complex I, leading to decreased ATP production and subsequent activation of compensatory pathways that enhance insulin sensitivity and reduce hepatic glucose production .
- Activation of AMP-Activated Protein Kinase (AMPK) : The energy stress induced by biguanides activates AMPK, which plays a crucial role in cellular energy homeostasis. This activation leads to various downstream effects, including enhanced glucose uptake and fatty acid oxidation .
- Impact on Gut Microbiota : Recent studies suggest that the gut microbiome may influence the pharmacological effects of biguanides, potentially modulating their therapeutic efficacy .
1. Antidiabetic Effects
Metformin is the most studied this compound for its antidiabetic effects. It reduces fasting plasma glucose concentrations by decreasing hepatic glucose production by approximately 25% and gluconeogenesis by about 35% in diabetic patients .
2. Anticancer Properties
Recent research has highlighted the potential anticancer effects of biguanides. For instance:
- Metformin has been shown to selectively inhibit cancer cell growth in low-glucose environments by disrupting energy metabolism within tumor cells. A study demonstrated that metformin could induce apoptosis in HT29 colorectal cancer cells under glucose deprivation conditions .
- Biguanides have also been investigated for their ability to target metabolic pathways in cancer cells, leading to reduced cell proliferation and enhanced apoptosis .
3. Antimicrobial Activity
Biguanides such as chlorhexidine are effective antiseptics with broad-spectrum antimicrobial activity. They disrupt microbial cell membranes and inhibit bacterial growth, making them valuable in clinical settings for preventing infections .
Table 1: Summary of Biological Activities of Biguanides
Activity Type | Compound | Mechanism | Key Findings |
---|---|---|---|
Antidiabetic | Metformin | Inhibits hepatic glucose production | Reduces fasting plasma glucose by 25% |
Anticancer | Metformin | Induces apoptosis via energy stress | Selectively inhibits HT29 cell growth under low glucose |
Antimicrobial | Chlorhexidine | Disrupts cell membranes | Effective against a wide range of bacteria |
Antimalarial | Proguanil | Inhibits dihydrofolate reductase | Disrupts folate metabolism in Plasmodium species |
Case Study: Polyhexamethylene this compound (PHMB) in Wound Healing
A clinical study involving PHMB demonstrated significant improvements in wound healing for patients with chronic wounds. The application of PHMB-impregnated dressings resulted in increased granulation tissue formation and complete healing in 75% of cases after 24 weeks . This highlights the potential utility of biguanides beyond traditional applications.
Properties
IUPAC Name |
1-(diaminomethylidene)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N5/c3-1(4)7-2(5)6/h(H7,3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCOSPRUTUOJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=N)N)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074664 | |
Record name | Imidodicarbonimidic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-03-1 | |
Record name | Biguanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biguanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imidodicarbonimidic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biguanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIGUANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB4Q52I9K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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